8-Methyl-3-(1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole 8-Methyl-3-(1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Brand Name: Vulcanchem
CAS No.: 145100-72-7
VCID: VC0421029
InChI: InChI=1S/C23H26N2/c1-16-11-12-21-20(15-16)19-9-6-10-22-23(19)25(21)14-13-24(22)17(2)18-7-4-3-5-8-18/h3-5,7-8,11-12,15,17,22H,6,9-10,13-14H2,1-2H3
SMILES: CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(C)C5=CC=CC=C5
Molecular Formula: C23H26N2
Molecular Weight: 330.5g/mol

8-Methyl-3-(1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

CAS No.: 145100-72-7

Main Products

VCID: VC0421029

Molecular Formula: C23H26N2

Molecular Weight: 330.5g/mol

8-Methyl-3-(1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole - 145100-72-7

CAS No. 145100-72-7
Product Name 8-Methyl-3-(1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Molecular Formula C23H26N2
Molecular Weight 330.5g/mol
IUPAC Name 12-methyl-4-(1-phenylethyl)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Standard InChI InChI=1S/C23H26N2/c1-16-11-12-21-20(15-16)19-9-6-10-22-23(19)25(21)14-13-24(22)17(2)18-7-4-3-5-8-18/h3-5,7-8,11-12,15,17,22H,6,9-10,13-14H2,1-2H3
Standard InChIKey GNVBGFAKJVJGJT-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(C)C5=CC=CC=C5
Canonical SMILES CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(C)C5=CC=CC=C5
PubChem Compound 2847900
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator